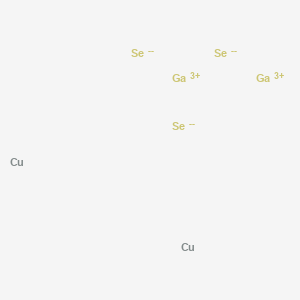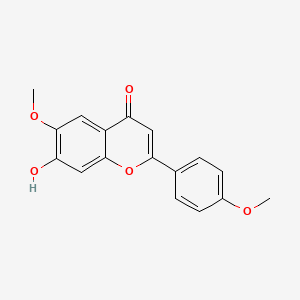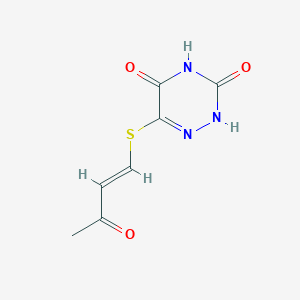
6-(3-oxobut-1-enylsulfanyl)-2H-1,2,4-triazine-3,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(3-oxobut-1-enylsulfanyl)-2H-1,2,4-triazine-3,5-dione is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms The compound also features a sulfanyl group attached to the triazine ring, along with an oxobut-1-enyl side chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-oxobut-1-enylsulfanyl)-2H-1,2,4-triazine-3,5-dione typically involves multiple steps, starting with the preparation of the triazine ring One common method involves the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
化学反应分析
Types of Reactions
6-(3-oxobut-1-enylsulfanyl)-2H-1,2,4-triazine-3,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the oxobut-1-enyl group to a corresponding alcohol or alkane.
Substitution: Nucleophilic substitution reactions can replace the sulfanyl group with other functional groups, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like thiols, amines, or halides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a variety of functionalized triazine derivatives.
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: The compound’s potential biological activity could be explored for therapeutic applications, such as antimicrobial or anticancer agents.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 6-(3-oxobut-1-enylsulfanyl)-2H-1,2,4-triazine-3,5-dione involves its interaction with molecular targets in biological systems. The compound’s sulfanyl group and triazine ring can form specific interactions with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
7-hydroxy-6-(3-oxobut-1-en-1-yl)-2H-chromen-2-one: This compound shares a similar oxobut-1-enyl side chain but differs in the core structure, which is a chromenone instead of a triazine.
Methyl formate: Although not structurally similar, methyl formate is another compound that undergoes various chemical reactions and has industrial applications.
Uniqueness
6-(3-oxobut-1-enylsulfanyl)-2H-1,2,4-triazine-3,5-dione is unique due to its combination of a triazine ring and an oxobut-1-enylsulfanyl group
属性
CAS 编号 |
80037-01-0 |
|---|---|
分子式 |
C7H7N3O3S |
分子量 |
213.22 g/mol |
IUPAC 名称 |
6-[(E)-3-oxobut-1-enyl]sulfanyl-2H-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C7H7N3O3S/c1-4(11)2-3-14-6-5(12)8-7(13)10-9-6/h2-3H,1H3,(H2,8,10,12,13)/b3-2+ |
InChI 键 |
FXIKNHHOILMHKX-NSCUHMNNSA-N |
手性 SMILES |
CC(=O)/C=C/SC1=NNC(=O)NC1=O |
规范 SMILES |
CC(=O)C=CSC1=NNC(=O)NC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Naphthalenesulfonic acid, 7-[(4-aminobenzoyl)amino]-3-hydroxy-](/img/structure/B13796252.png)
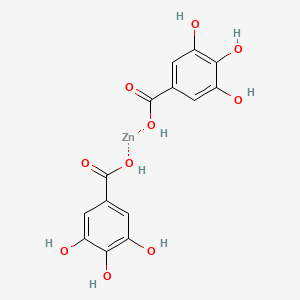
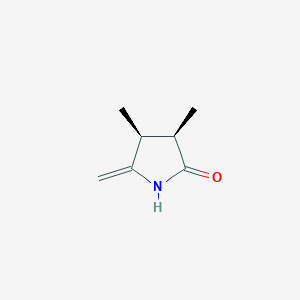
![Ethanone,1-[(2S)-1-amino-2-pyrrolidinyl]-](/img/structure/B13796261.png)
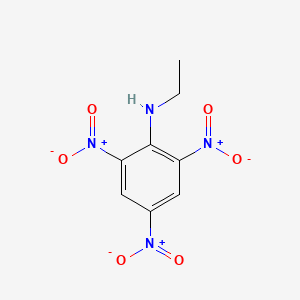
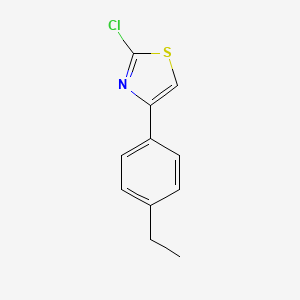
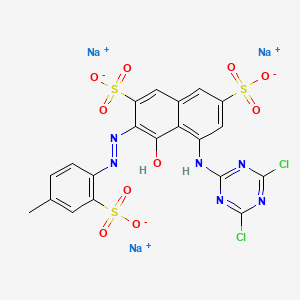
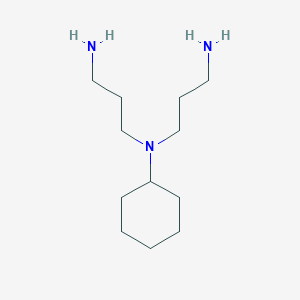
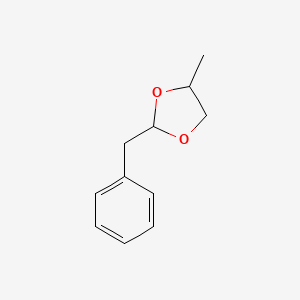
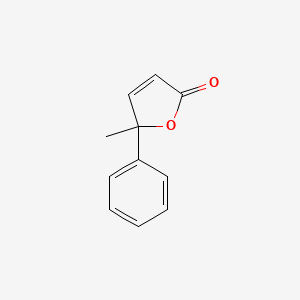
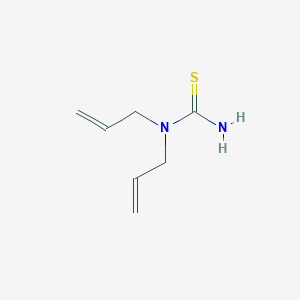
![Benzenesulfonic acid, 4-[[5-cyano-1,6-dihydro-2-hydroxy-1-(3-methoxypropyl)-4-methyl-6-oxo-3-pyridinyl]azo]-, phenyl ester](/img/structure/B13796309.png)
